molecular formula C14H22ClN B6221887 3-(4-tert-butylphenyl)pyrrolidine hydrochloride CAS No. 2758004-07-6

3-(4-tert-butylphenyl)pyrrolidine hydrochloride

Cat. No. B6221887
CAS RN: 2758004-07-6
M. Wt: 239.8
InChI Key:
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Description

3-(4-tert-butylphenyl)pyrrolidine hydrochloride, commonly referred to as TBPPH, is a synthetic compound with a wide range of applications in research and scientific experimentation. TBPPH is a chiral tertiary amine, and is used as a chiral catalyst in asymmetric synthesis. It is also used in a variety of other applications, such as the synthesis of polymers and proteins, and as a reagent in the synthesis of other compounds. TBPPH is a versatile compound, and its use in research and experimentation is growing rapidly.

Scientific Research Applications

TBPPH is widely used in research and scientific experimentation. It has been used as a chiral catalyst in the synthesis of a variety of compounds, including polymers, proteins, and other organic molecules. TBPPH has also been used in the synthesis of pharmaceuticals, and as a reagent in the synthesis of other compounds. In addition, TBPPH has been used in the synthesis of a variety of other compounds, including dyes, pigments, and other organic compounds.

Mechanism of Action

TBPPH acts as a chiral catalyst in asymmetric synthesis, which involves the use of two different enantiomers of a compound to produce a single product. The mechanism of action of TBPPH is not fully understood, but it is believed to involve the formation of a chiral environment in which one enantiomer of the compound is favored over the other. This results in the formation of a single product with the desired stereochemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBPPH have not been extensively studied. However, it is believed that TBPPH may have a variety of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the stimulation of cellular growth. In addition, TBPPH may have an effect on the immune system and may be involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

TBPPH has a number of advantages as a reagent in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in a variety of conditions. In addition, TBPPH is a highly selective reagent, and it can be used in a variety of different reactions. However, TBPPH is also limited in its use in laboratory experiments, as it is not suitable for use in some reactions due to its reactivity.

Future Directions

The potential applications of TBPPH in research and scientific experimentation are vast and varied. Future research is needed to further explore the potential of TBPPH in the synthesis of polymers, proteins, and other compounds. In addition, further research is needed to explore the biochemical and physiological effects of TBPPH, and to develop new methods for its use in laboratory experiments. Finally, further research is needed to explore the potential of TBPPH as a therapeutic agent.

Synthesis Methods

TBPPH is synthesized from a variety of starting materials, including 4-tert-butylphenol, pyrrolidine, and hydrochloric acid. The synthesis of TBPPH involves a series of steps, beginning with the reaction of 4-tert-butylphenol with pyrrolidine in a basic medium. This reaction results in the formation of an amide, which is then treated with hydrochloric acid to form the hydrochloride salt of TBPPH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-tert-butylphenyl)pyrrolidine hydrochloride involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "4-tert-butylbenzaldehyde", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-tert-butylbenzaldehyde is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 3-(4-tert-butylphenyl)pyrrolidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form 3-(4-tert-butylphenyl)pyrrolidine hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS RN

2758004-07-6

Molecular Formula

C14H22ClN

Molecular Weight

239.8

Purity

95

Origin of Product

United States

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